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molecular formula C9H8INO2 B8519987 4-Hydroxy-5-methyl-7-iodoisoindolinone CAS No. 913392-56-0

4-Hydroxy-5-methyl-7-iodoisoindolinone

Cat. No. B8519987
M. Wt: 289.07 g/mol
InChI Key: FWNPAPGLHZACAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step. 4 of Example 16, 4-methoxymethoxy-5-methyl-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone (500 mg, 1.07 mmol) was dissolved in nitromethane (20 mL), and the solution was treated with trifluoroacetic acid (0.742 mL, 9.63 mmol) and triethylsilane (1.54 mL, 9.64 mmol). The reaction mixture was added with saturated aqueous sodium hydrogencarbonate solution and ethyl acetate. The precipitated solid was collected by filtration and washed with water, followed by drying under reduced pressure to obtain 4-hydroxy-5-methyl-7-iodoisoindolinone (161 mg, yield 52%).
Name
4-methoxymethoxy-5-methyl-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.742 mL
Type
reactant
Reaction Step Two
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[C:13]([CH3:14])=[CH:12][C:11]([I:15])=[C:10]2[C:6]=1[CH:7](O)[N:8](C(C)(C1C=CC=CC=1)C)[C:9]2=[O:16].FC(F)(F)C(O)=O.C([SiH](CC)CC)C.C(=O)([O-])O.[Na+]>[N+](C)([O-])=O.C(OCC)(=O)C>[OH:4][C:5]1[C:13]([CH3:14])=[CH:12][C:11]([I:15])=[C:10]2[C:6]=1[CH2:7][NH:8][C:9]2=[O:16] |f:3.4|

Inputs

Step One
Name
4-methoxymethoxy-5-methyl-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
500 mg
Type
reactant
Smiles
COCOC1=C2C(N(C(C2=C(C=C1C)I)=O)C(C)(C1=CC=CC=C1)C)O
Name
Quantity
20 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0.742 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.54 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CNC(C2=C(C=C1C)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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